Increased Partition Coefficient (LogP) Compared to Non-Fluorinated Analogs
The presence of the 2-trifluoromethyl group on the benzimidazole core results in a significantly higher partition coefficient compared to the non-fluorinated analog 2,2-dimethyl-N-(1H-benzimidazol-5-yl)propanamide. According to computational predictions, the target compound achieves a consensus LogP of approximately 2.69, whereas the non-fluorinated analog has a predicted LogP of 0.91. [1] This difference of about 1.78 log units indicates a >50-fold increase in lipid solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 2.69 (computed) |
| Comparator Or Baseline | 2,2-Dimethyl-N-(1H-benzimidazol-5-yl)propanamide (non-fluorinated analog) - Consensus LogP: 0.91 |
| Quantified Difference | ΔLogP ≈ 1.78 (>50-fold increase in lipid solubility) |
| Conditions | Computational model prediction using SwissADME consensus LogP algorithm. This is an in-silico estimate, not an experimental measurement from shake-flask or HPLC methods. |
Why This Matters
For researchers procuring a compound with higher membrane permeability or for use in lipophilic environments, this predicted LogP advantage directly impacts the choice between fluorinated and non-fluorinated benzimidazole building blocks.
- [1] SwissADME. Swiss Institute of Bioinformatics. Computational predictions for 2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide vs. non-fluorinated analog. Accessible via http://www.swissadme.ch/ View Source
